Cas no 1342567-15-0 (3-(2,3-dihydro-1H-inden-5-yl)-1,1,1-trifluoropropan-2-one)

3-(2,3-Dihydro-1H-inden-5-yl)-1,1,1-trifluoropropan-2-one is a fluorinated ketone derivative featuring a dihydroindene core, offering a unique combination of structural rigidity and electronic properties. The trifluoromethyl group enhances its electrophilic character, making it a valuable intermediate in organic synthesis, particularly for the preparation of fluorinated pharmaceuticals and agrochemicals. Its indene moiety provides stability while allowing further functionalization at the aromatic ring. This compound is particularly useful in cross-coupling reactions and as a building block for bioactive molecules, leveraging the trifluoromethyl ketone's role in improving metabolic stability and lipophilicity. Its well-defined structure ensures consistent reactivity, making it suitable for precision applications in medicinal and materials chemistry.
3-(2,3-dihydro-1H-inden-5-yl)-1,1,1-trifluoropropan-2-one structure
1342567-15-0 structure
Product name:3-(2,3-dihydro-1H-inden-5-yl)-1,1,1-trifluoropropan-2-one
CAS No:1342567-15-0
MF:C12H11F3O
MW:228.210354089737
CID:6090244
PubChem ID:64221963

3-(2,3-dihydro-1H-inden-5-yl)-1,1,1-trifluoropropan-2-one Chemical and Physical Properties

Names and Identifiers

    • 3-(2,3-dihydro-1H-inden-5-yl)-1,1,1-trifluoropropan-2-one
    • 2-Propanone, 3-(2,3-dihydro-1H-inden-5-yl)-1,1,1-trifluoro-
    • AKOS013542586
    • CS-0291983
    • 1342567-15-0
    • EN300-1929245
    • Inchi: 1S/C12H11F3O/c13-12(14,15)11(16)7-8-4-5-9-2-1-3-10(9)6-8/h4-6H,1-3,7H2
    • InChI Key: AAWLPGUFKPADEQ-UHFFFAOYSA-N
    • SMILES: C(F)(F)(F)C(=O)CC1C=CC2=C(C=1)CCC2

Computed Properties

  • Exact Mass: 228.07619946g/mol
  • Monoisotopic Mass: 228.07619946g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 272
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • Density: 1.258±0.06 g/cm3(Predicted)
  • Boiling Point: 262.9±35.0 °C(Predicted)

3-(2,3-dihydro-1H-inden-5-yl)-1,1,1-trifluoropropan-2-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1929245-0.1g
3-(2,3-dihydro-1H-inden-5-yl)-1,1,1-trifluoropropan-2-one
1342567-15-0
0.1g
$993.0 2023-09-17
Enamine
EN300-1929245-0.5g
3-(2,3-dihydro-1H-inden-5-yl)-1,1,1-trifluoropropan-2-one
1342567-15-0
0.5g
$1084.0 2023-09-17
Enamine
EN300-1929245-1.0g
3-(2,3-dihydro-1H-inden-5-yl)-1,1,1-trifluoropropan-2-one
1342567-15-0
1g
$986.0 2023-05-31
Enamine
EN300-1929245-1g
3-(2,3-dihydro-1H-inden-5-yl)-1,1,1-trifluoropropan-2-one
1342567-15-0
1g
$1129.0 2023-09-17
Enamine
EN300-1929245-5g
3-(2,3-dihydro-1H-inden-5-yl)-1,1,1-trifluoropropan-2-one
1342567-15-0
5g
$3273.0 2023-09-17
Enamine
EN300-1929245-10g
3-(2,3-dihydro-1H-inden-5-yl)-1,1,1-trifluoropropan-2-one
1342567-15-0
10g
$4852.0 2023-09-17
Enamine
EN300-1929245-5.0g
3-(2,3-dihydro-1H-inden-5-yl)-1,1,1-trifluoropropan-2-one
1342567-15-0
5g
$2858.0 2023-05-31
Enamine
EN300-1929245-0.05g
3-(2,3-dihydro-1H-inden-5-yl)-1,1,1-trifluoropropan-2-one
1342567-15-0
0.05g
$948.0 2023-09-17
Enamine
EN300-1929245-0.25g
3-(2,3-dihydro-1H-inden-5-yl)-1,1,1-trifluoropropan-2-one
1342567-15-0
0.25g
$1038.0 2023-09-17
Enamine
EN300-1929245-2.5g
3-(2,3-dihydro-1H-inden-5-yl)-1,1,1-trifluoropropan-2-one
1342567-15-0
2.5g
$2211.0 2023-09-17

Additional information on 3-(2,3-dihydro-1H-inden-5-yl)-1,1,1-trifluoropropan-2-one

Introduction to 3-(2,3-dihydro-1H-inden-5-yl)-1,1,1-trifluoropropan-2-one (CAS No. 1342567-15-0)

3-(2,3-dihydro-1H-inden-5-yl)-1,1,1-trifluoropropan-2-one is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 1342567-15-0, represents a class of molecules that exhibit promising biological activities, making it a subject of intense research interest. The structural framework of this molecule incorporates a dihydroindene moiety linked to a trifluoropropanone group, which endows it with unique physicochemical properties and potential therapeutic applications.

The dihydroindene core is a fused bicyclic system that is commonly found in various bioactive natural products and pharmaceuticals. Its aromaticity and planarity contribute to the compound's stability and reactivity, making it an attractive scaffold for drug design. In contrast, the trifluoropropanone moiety introduces fluorine atoms into the molecule, which are well-known for their ability to modulate metabolic stability, lipophilicity, and binding affinity. The presence of these fluorine atoms can significantly enhance the compound's pharmacokinetic profile, making it a valuable candidate for further development.

Recent advancements in computational chemistry and molecular modeling have allowed researchers to gain deeper insights into the interactions of this compound with biological targets. Studies suggest that the dihydroindene ring can engage in π-stacking interactions with nucleic acids and proteins, while the trifluoropropanone group may participate in hydrogen bonding or hydrophobic interactions. These findings have opened up new avenues for designing molecules with enhanced binding affinity and selectivity.

The synthesis of 3-(2,3-dihydro-1H-inden-5-yl)-1,1,1-trifluoropropan-2-one presents unique challenges due to the complexity of its structure. Traditional synthetic routes often involve multi-step processes that require careful optimization to ensure high yields and purity. However, recent methodologies have focused on employing transition-metal-catalyzed reactions and asymmetric synthesis techniques to streamline the process and improve efficiency. These innovations have not only made the synthesis more feasible but also more scalable for industrial applications.

In the realm of medicinal chemistry, this compound has been explored for its potential as an intermediate in the synthesis of more complex drug candidates. Its structural features make it a versatile building block that can be modified to target various therapeutic areas. For instance, modifications at the dihydroindene ring could lead to compounds with anti-inflammatory or anticancer properties, while alterations at the trifluoropropanone group might enhance central nervous system activity.

One particularly intriguing aspect of this molecule is its potential role in modulating enzyme activity. Fluorinated compounds are known to influence enzyme kinetics by altering binding affinities or conformational changes in the active site. Preliminary studies have hinted at its interaction with enzymes involved in metabolic pathways relevant to diseases such as diabetes and obesity. Further investigation is warranted to fully elucidate these interactions and their implications for therapeutic intervention.

The pharmacological profile of 3-(2,3-dihydro-1H-inden-5-yl)-1,1,1-trifluoropropan-2-one is still under active evaluation. In vitro assays have shown promising results in terms of inhibitory activity against certain enzymes and receptors. However, translating these findings into clinical efficacy requires rigorous testing in preclinical models and human trials. The compound's ability to cross biological barriers efficiently is also a critical factor that needs to be addressed during drug development.

The role of fluorine atoms in enhancing drug-like properties cannot be overstated. The electron-withdrawing nature of fluorine can increase metabolic stability by preventing rapid degradation by cytochrome P450 enzymes. Additionally, fluorine substitution can improve lipophilicity, which is crucial for membrane permeability and oral bioavailability. These attributes make 3-(2,3-dihydro-1H-inden-5-yl)-1,1,1-trifluoropropan-2-one an appealing candidate for further exploration in drug discovery programs.

As computational methods continue to evolve, virtual screening techniques are being employed to identify potential derivatives of this compound with improved pharmacological profiles. Machine learning algorithms can predict biological activities based on structural features, allowing researchers to prioritize candidates for experimental validation efficiently. This interdisciplinary approach has significantly accelerated the drug discovery process and holds great promise for future developments.

The environmental impact of fluorinated compounds is also a topic of increasing concern. While fluorine enhances drug efficacy in many cases, it can also contribute to environmental persistence if not managed properly during synthesis and disposal. Sustainable practices are being adopted in pharmaceutical manufacturing to minimize waste and reduce ecological footprints. Innovations such as green chemistry principles are being integrated into synthetic routes for compounds like 3-(2,3-dihydro-1H-inden-5-yl)-1,1,1-trifluoropropan-2-one to address these challenges.

In conclusion,3-(2,3-dihydro-1H-inden-5-yl)-1,1,1-trifluoropropan-2-one (CAS No. 1342567-15-0) represents a fascinating molecule with significant potential in pharmaceutical research. Its unique structural features offer opportunities for designing novel therapeutics targeting various diseases. With ongoing advancements in synthetic methodologies and computational biology, this compound continues to be a subject of intense investigation, holding promise for future medical breakthroughs.

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